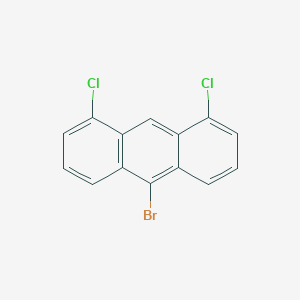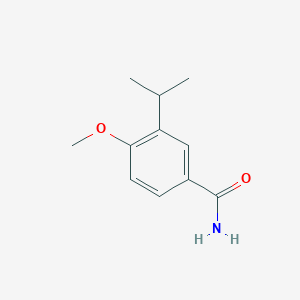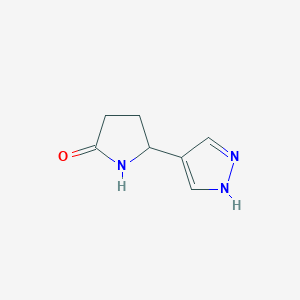
10-Bromo-1,8-dichloroanthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Bromo-1,8-dichloroanthracene is a halogenated derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of bromine and chlorine atoms at the 10th and 1st, 8th positions of the anthracene ring, respectively. It is known for its unique photophysical properties and is used in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 10-Bromo-1,8-dichloroanthracene typically involves the halogenation of anthracene. One common method includes the bromination and chlorination of anthracene using bromine and chlorine reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron or aluminum chloride to facilitate the halogenation process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the compound. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: 10-Bromo-1,8-dichloroanthracene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form anthraquinone derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dihydroanthracene derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as organolithium compounds or Grignard reagents are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products:
Substitution: Formation of various substituted anthracene derivatives.
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of dihydroanthracene derivatives.
Applications De Recherche Scientifique
10-Bromo-1,8-dichloroanthracene has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in photodynamic therapy and as a photosensitizer.
Mécanisme D'action
The mechanism of action of 10-Bromo-1,8-dichloroanthracene involves its interaction with light and subsequent energy transfer processes. The compound absorbs light and undergoes electronic excitation, leading to the formation of excited states. These excited states can then transfer energy to other molecules, resulting in various photochemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .
Comparaison Avec Des Composés Similaires
- 9,10-Dibromoanthracene
- 1,5-Dibromoanthracene
- 9,10-Dichloroanthracene
- 2-Chloroanthracene
Comparison: 10-Bromo-1,8-dichloroanthracene is unique due to the specific positions of the bromine and chlorine atoms on the anthracene ring. This unique substitution pattern imparts distinct photophysical properties, making it suitable for specific applications such as OLEDs and photodynamic therapy. In contrast, other similar compounds may have different substitution patterns, leading to variations in their chemical reactivity and applications .
Propriétés
Numéro CAS |
14935-25-2 |
|---|---|
Formule moléculaire |
C14H7BrCl2 |
Poids moléculaire |
326.0 g/mol |
Nom IUPAC |
10-bromo-1,8-dichloroanthracene |
InChI |
InChI=1S/C14H7BrCl2/c15-14-8-3-1-5-12(16)10(8)7-11-9(14)4-2-6-13(11)17/h1-7H |
Clé InChI |
XZLPQPYJGAVYGJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C3=C(C=C2C(=C1)Cl)C(=CC=C3)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-(4-(tert-Butyl)pyridin-2-yl)benzofuro[2,3-b]quinoline](/img/structure/B13125973.png)



![6-[(Acetyloxy)methyl]-9,10-dioxo-9,10-dihydroanthracene-1,3,8-triyl triacetate](/img/structure/B13126009.png)



![1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile](/img/structure/B13126030.png)

